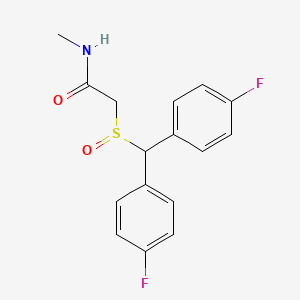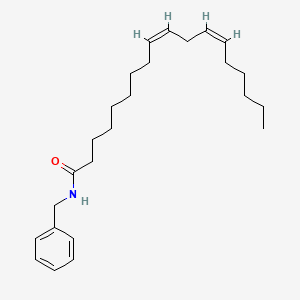
N-benzyllinoleamide
Overview
Description
“N-benzyllinoleamide” is a natural product that can be isolated from Lepidium meyenii Walp . It has been found to have pharmaceutical properties against exercise-induced fatigue .
Synthesis Analysis
Based on known and suspected macamides, 19 possible macamides were synthesized and characterized . The majority of these amides displayed excellent inhibitory potency (IC50 ≈ 20-300 nM) toward the recombinant mouse, rat, and human sEH .
Molecular Structure Analysis
The molecular formula of “N-benzyllinoleamide” is C25H39NO . Its molecular weight is 369.6 g/mol .
Chemical Reactions Analysis
The inhibitory potency of L. meyenii extracts directly correlates with the sum of concentration/IC50 ratios of macamides present . This suggests that “N-benzyllinoleamide” may play a significant role in the chemical reactions of L. meyenii extracts .
Physical And Chemical Properties Analysis
“N-benzyllinoleamide” is a solid compound . It has a solubility of 100 mg/mL in DMSO .
Scientific Research Applications
Neuroprotection
N-benzyllinoleamide has been found to have potential neuroprotective effects. A study found that N-benzyl Eicosapentaenamide, a type of macamide, significantly alleviates the size of cerebral infarction and improves neurobehavioral disorders after hypoxic–ischemic brain damage in neonatal mice . It inhibited the apoptosis of neuronal cells after ischemic challenge and improved neuronal cell survival and proliferation through the activation of phosphorylated AKT signaling .
Anti-fatigue Properties
N-benzyllinoleamide has been studied for its anti-fatigue properties. In a study, it was found that N-benzyloleamide significantly prolonged exhaustive swimming time in mice . The levels of lactic acid, blood ammonia, and lactate dehydrogenase were significantly decreased, whereas the levels of liver glycogen and non-esterified fatty acid were significantly increased . This indicates that N-benzyloleamide has pharmaceutical property against exercise-induced fatigue .
Antioxidant Status Improvement
N-benzyllinoleamide has been found to improve antioxidant status. The malondialdehyde (MDA) contents in the brain, muscle, and liver were significantly decreased, whereas superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) activities in the brain, muscle, and liver were significantly increased in high-dose group of N-benzyloleamide . This suggests that N-benzyloleamide can help improve the body’s antioxidant status and potentially protect against oxidative stress .
Mechanism of Action
Target of Action
N-Benzyllinoleamide primarily targets the soluble epoxide hydrolase (sEH) . sEH is an enzyme that degrades epoxy fatty acids (EpFAs), lipid mediators with primarily anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Mode of Action
N-Benzyllinoleamide acts as an inhibitor of sEH . By inhibiting sEH, N-Benzyllinoleamide stabilizes endogenous levels of EpFAs, enhancing their bioavailability and biological functions .
Biochemical Pathways
The inhibition of sEH by N-Benzyllinoleamide affects the metabolism of EpFAs . EpFAs are derived from the cytochrome P450 oxidation of polyunsaturated fatty acids . The stabilization of EpFAs by N-Benzyllinoleamide enhances their anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Pharmacokinetics
N-Benzyllinoleamide is orally bioavailable . Following oral administration in rats, N-Benzyllinoleamide displayed acceptable pharmacokinetic characteristics
Result of Action
The inhibition of sEH by N-Benzyllinoleamide leads to the alleviation of inflammatory pain . This is likely due to the enhanced bioavailability and biological functions of EpFAs .
properties
IUPAC Name |
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLCIANOBCQGW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-linoleamide | |
CAS RN |
18286-71-0 | |
| Record name | N-Benzyl-linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?
A1: Research suggests that N-benzyllinoleamide might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of N-benzyllinoleamide could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []
Q2: Does N-benzyllinoleamide interact with the endocannabinoid system?
A2: Yes, N-benzyllinoleamide exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that N-benzyllinoleamide might exert some of its effects through modulation of the endocannabinoid system.
Q3: What are the implications of N-benzyllinoleamide's interaction with the endocannabinoid system?
A3: While more research is needed, the interaction of N-benzyllinoleamide with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like N-benzyllinoleamide could offer novel therapeutic strategies for conditions related to these processes.
Q4: Are there any analytical methods available to identify and quantify N-benzyllinoleamide in Maca samples?
A4: Yes, several analytical methods have been developed to identify and quantify N-benzyllinoleamide in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of N-benzyllinoleamide and other macamides present in complex plant matrices.
Q5: How do the levels of N-benzyllinoleamide vary among different Maca varieties?
A5: Research indicates that the concentration of macamides, including N-benzyllinoleamide, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



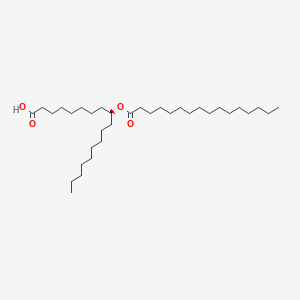


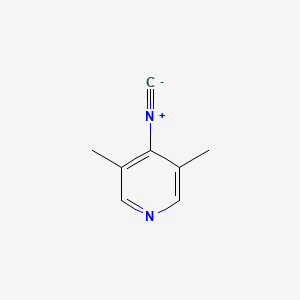

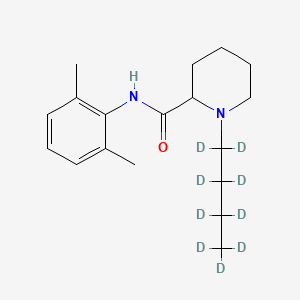
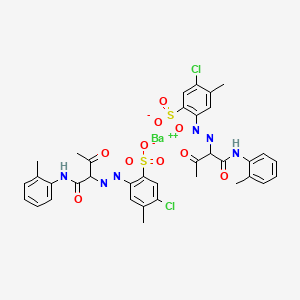

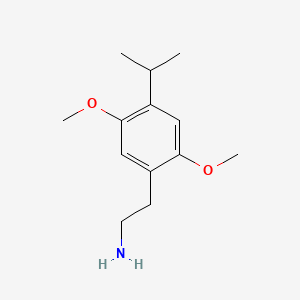
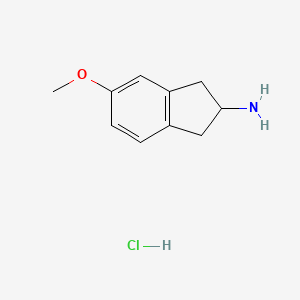
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)


